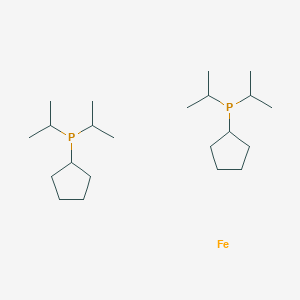

cyclopentyl-di(propan-2-yl)phosphane;iron

Description

Historical Trajectories of Iron-Phosphine Complexes in Catalysis and Coordination Chemistry

The journey of iron-phosphine complexes in the realms of catalysis and coordination chemistry has been one of significant evolution. Historically, catalysis was dominated by precious metals like palladium, rhodium, and ruthenium. wikipedia.orgacs.org The first reported phosphine (B1218219) complexes, cis- and trans-PtCl2(PEt3)2, were described in 1870. wikipedia.org A notable early application of phosphine ligands was in Reppe chemistry in 1948, which utilized NiBr2(PPh3)2 for the production of acrylic esters. wikipedia.org

Over the past two decades, there has been a substantial surge in the development and application of well-defined iron complexes with organophosphorus ligands, particularly phosphines. rsc.org These complexes have proven effective in a variety of homogeneous reduction reactions, including hydrogenation, hydrogen transfer, and hydrosilylation. rsc.org The growing emphasis on sustainability has propelled research into catalysts based on earth-abundant and less toxic first-row transition metals like iron, as alternatives to their second and third-row counterparts. rsc.org

The versatility of iron-phosphine systems allows for the fine-tuning of catalytic activity and stereoselectivity through modifications to the ligand architecture. rsc.org This has enabled the efficient and selective reduction of a wide range of substrates, from simple aldehydes and ketones to more challenging carboxylic acids and esters. rsc.org Furthermore, iron-phosphine catalysts are showing promise in the reduction of carbon dioxide and nitrogen, areas of intense research interest. rsc.org

Rationale for Earth-Abundant Metal Catalysis in Sustainable Chemical Processes

The drive towards sustainable chemical processes is a cornerstone of modern chemistry, with a significant focus on the use of earth-abundant metals in catalysis. acs.org Precious metals, while effective, are associated with high costs and low natural availability, creating a critical need for greener alternatives. acs.org Iron, being the most abundant transition metal, presents an economically viable and environmentally friendly option. rsc.org

The principles of green chemistry advocate for the use of catalysts that are not only efficient but also derived from abundant, non-toxic resources. Iron's diverse range of formal oxidation states, from -II to +VI, makes it a versatile metal for both reductive and oxidative chemical transformations. acs.org This versatility, coupled with its ability to bind effectively with a variety of ligands, including N-heterocyclic carbenes and phosphines, reduces the reliance on more costly and environmentally impactful materials. acs.org The development of catalysts based on earth-abundant elements is therefore considered crucial for the future of sustainable chemical synthesis and manufacturing. acs.org

Significance of Bulky Phosphine Ligand Architectures in Modulating Iron Center Reactivity

The reactivity of a metal's center in a catalytic complex is profoundly influenced by the steric and electronic properties of its surrounding ligands. nih.govdatapdf.com In the case of iron-phosphine complexes, bulky phosphine ligands play a critical role in modulating the reactivity of the iron center. acs.org The ability to tune the electronic properties of the backbone and the steric structure of the periphery of these ligands allows for the creation of new ligand architectures. acs.org

The steric bulk of a phosphine ligand can impact catalytic activity in several ways. An increase in steric congestion around the active center of the catalyst can affect the rate of reaction. datapdf.com For instance, in the polymerization of 1,3-butadiene (B125203) using a cobalt-based catalyst, catalytic activity was found to be primarily dependent on the steric bulk of the phosphine ligand, with lower conversion rates observed with increasing steric hindrance. datapdf.com

Furthermore, the geometry of the catalytic complex, which can be influenced by the steric properties of the phosphine ligand, plays a crucial role in determining the stereoselectivity of a reaction. datapdf.com The bite angle of a bidentate phosphine ligand, which is the ligand-metal-ligand angle, is a key geometric parameter. vu.nl A smaller bite angle can lead to a lower energy barrier for certain reaction steps, such as oxidative addition, by reducing steric repulsion between the substrate and the ligands. vu.nl Computational studies have shown that the bite-angle effect on reaction barriers is primarily steric in nature. vu.nl Therefore, the careful design of bulky phosphine ligands is essential for controlling the reactivity and selectivity of iron-catalyzed reactions. datapdf.comacs.org

Research Objectives and Scope Pertaining to the Cyclopentyl-di(propan-2-yl)phosphane;iron Complex

While the specific compound "cyclopentyl-di(propan-2-yl)phosphane;iron" is not extensively detailed in the provided search results as a standalone complex, its constituent parts point to a broader research area. The IUPAC name for a related complex is (1Z,5Z)-cycloocta-1,5-diene;cyclopentyl-di(propan-2-yl)phosphane;iron;rhodium;tetrafluoroborate. alfa-chemistry.comamericanelements.com This indicates that the phosphine ligand, cyclopentyl-di(propan-2-yl)phosphane, is used in conjunction with iron and other metals like rhodium in catalytic systems.

The primary research objective concerning such complexes is to explore their catalytic potential in various organic transformations. lookchem.com The phosphine ligand itself, cyclopentyl-di(propan-2-yl)phosphane, is a component of highly efficient catalysts for reactions like the hydrogenation of aldehydes and ketones. alfa-chemistry.com

The broader research scope encompasses the synthesis of novel complexes incorporating this and similar bulky phosphine ligands with earth-abundant metals like iron. The aim is to develop catalysts with enhanced activity, selectivity, and stability for a range of chemical reactions, contributing to the advancement of sustainable chemistry. This includes systematic investigations into how variations in the ligand structure affect the electronic and steric properties of the iron center and, consequently, its catalytic performance. acs.org

Data Tables

Table 1: Properties of a Related Rhodium-Iron Complex

| Property | Value | Reference |

| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;cyclopentyl-di(propan-2-yl)phosphane;iron;rhodium;tetrafluoroborate | alfa-chemistry.comamericanelements.com |

| CAS Number | 157772-65-1 | alfa-chemistry.com |

| Molecular Formula | [(C3H7)2PC5H4]2FeRh•BF4 | americanelements.com |

| Appearance | Orange-brown powder | alfa-chemistry.com |

| Application | Highly efficient catalyst for the hydrogenation of aldehydes and ketones. | alfa-chemistry.com |

Properties

Molecular Formula |

C22H46FeP2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

cyclopentyl-di(propan-2-yl)phosphane;iron |

InChI |

InChI=1S/2C11H23P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*9-11H,5-8H2,1-4H3; |

InChI Key |

XUUUHBFNNJSDAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cyclopentyl Di Propan 2 Yl Phosphane;iron

Ligand Synthesis and Advanced Purification Protocols for Cyclopentyl-di(propan-2-yl)phosphane

The synthesis of tertiary phosphines, characterized by a central phosphorus atom bonded to three organic residues, is a cornerstone of organophosphorus chemistry. These compounds serve as critical ligands in a vast array of catalytic and stoichiometric applications in organometallic and coordination chemistry.

Development of Efficient Synthetic Routes to Tertiary Cyclopentyl Phosphines

The preparation of tertiary phosphines such as cyclopentyl-di(propan-2-yl)phosphane typically involves the formation of carbon-phosphorus bonds through nucleophilic substitution reactions. A common and effective method utilizes the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a suitable halophosphine.

A plausible and widely employed route for the synthesis of cyclopentyl-di(propan-2-yl)phosphane involves the reaction of a cyclopentyl Grignard reagent with di(propan-2-yl)chlorophosphane. The synthesis of the di(propan-2-yl)chlorophosphane precursor can be achieved by reacting phosphorus trichloride (B1173362) with isopropyl Grignard reagent in a carefully controlled stoichiometric ratio. A patent describes the synthesis of chlorodiisopropylphosphine (B1205602) using magnesium, isopropyl chloride, and phosphorus trichloride in an organic solvent like tetrahydrofuran (B95107) (THF), which can enhance reaction rates and yield compared to diethyl ether. google.com

Once the di(propan-2-yl)chlorophosphane is obtained, it can be reacted with cyclopentylmagnesium bromide (prepared from bromocyclopentane (B41573) and magnesium turnings) in an inert solvent like THF or diethyl ether to yield the desired tertiary phosphine (B1218219), cyclopentyl-di(propan-2-yl)phosphane. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphine product.

Alternative routes include the reaction of metal phosphides with alkyl halides. nih.gov For instance, lithium di(propan-2-yl)phosphide could be reacted with a cyclopentyl halide. However, the Grignard route is often preferred for its versatility and the ready availability of the starting materials.

Table 1: Representative Synthetic Route for a Tertiary Cyclopentyl Phosphine

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | Isopropyl chloride, Magnesium | THF | Room Temperature | Isopropylmagnesium chloride |

| 2 | Phosphorus trichloride, Isopropylmagnesium chloride (2 equiv.) | THF | -30 °C to 0 °C | Di(propan-2-yl)chlorophosphane |

| 3 | Bromocyclopentane, Magnesium | Diethyl Ether | Reflux | Cyclopentylmagnesium bromide |

| 4 | Di(propan-2-yl)chlorophosphane, Cyclopentylmagnesium bromide | Diethyl Ether/THF | 0 °C to Room Temperature | Cyclopentyl-di(propan-2-yl)phosphane |

This table presents a generalized, illustrative synthetic scheme based on established chemical principles for the formation of analogous tertiary phosphines.

Stereoselective Approaches in Phosphine Ligand Synthesis (if applicable to chiral variants)

While cyclopentyl-di(propan-2-yl)phosphane itself is not chiral, the principles of stereoselective synthesis are crucial for the preparation of chiral phosphine ligands. If a chiral center were to be introduced, for instance, by using a chiral cyclopentyl precursor or by creating a stereogenic phosphorus center, specific synthetic methodologies would be required. The development of P-chiral phosphine ligands, where the phosphorus atom is the stereogenic center, has been a significant area of research. wikipedia.org

Methods for achieving stereoselectivity often involve the use of chiral auxiliaries. For example, the use of menthyl- or ephedrine-derived auxiliaries can facilitate the diastereoselective synthesis of P-stereogenic phosphine-boranes, which can then be deprotected to yield the enantiopure phosphine. nih.gov Dynamic kinetic resolution of racemic secondary phosphine-boranes in the presence of a chiral base like (-)-sparteine (B7772259) followed by alkylation is another powerful technique to access enantiomerically enriched tertiary phosphines. nih.gov

State-of-the-Art Purification Techniques for Phosphine Ligands

Tertiary phosphines are often susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of air. Therefore, their purification must be conducted under inert conditions. Common purification techniques include:

Distillation or Sublimation: For volatile phosphines, distillation or sublimation under reduced pressure is a highly effective method for purification.

Crystallization: Non-volatile or solid phosphines can be purified by recrystallization from appropriate solvents. The choice of solvent is critical to ensure good solubility at elevated temperatures and poor solubility at lower temperatures.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used for the purification of less air-sensitive phosphines. However, for highly air-sensitive phosphines, this method can be challenging due to potential oxidation on the stationary phase. To mitigate this, deoxygenated solvents and a positive pressure of inert gas should be used.

Conversion to and Purification of Phosphine-Borane Adducts: A robust method for purifying air-sensitive phosphines involves their conversion to air-stable phosphine-borane adducts by reaction with borane-THF or borane-dimethyl sulfide (B99878) complex. nih.gov These adducts are generally crystalline solids that can be easily purified by column chromatography or recrystallization. The pure phosphine can then be liberated from the borane (B79455) adduct by reaction with a suitable amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or diethylamine, or by heating in a high-boiling solvent.

Synthesis of Iron Precursors for Complex Formation

The formation of the target complex, cyclopentyl-di(propan-2-yl)phosphane;iron, requires the selection of an appropriate iron precursor that will readily react with the phosphine ligand. The choice of precursor often depends on the desired oxidation state of the iron in the final complex.

Preparation of Low-Valent Iron Starting Materials

For the synthesis of low-valent iron-phosphine complexes, particularly those with iron in the Fe(0) oxidation state, iron carbonyls are common and effective precursors. Iron pentacarbonyl, Fe(CO)₅, is a readily available liquid that serves as an excellent starting material. wikipedia.org The carbonyl ligands in Fe(CO)₅ can be displaced by phosphine ligands, often photochemically or thermally, to form complexes such as Fe(CO)₄(PR₃) or Fe(CO)₃(PR₃)₂. wikipedia.orgresearchgate.net

The synthesis of these complexes is typically achieved by heating a solution of iron pentacarbonyl with the phosphine ligand in an inert solvent. The degree of substitution can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, the synthesis of bis(triphenylphosphine)iron tricarbonyl involves the reaction of Fe(CO)₅ with triphenylphosphine (B44618). wikipedia.org

Another approach to access low-valent iron precursors involves the reduction of higher-valent iron salts in the presence of the phosphine ligand. For instance, the reduction of iron(II) chloride with a suitable reducing agent like sodium borohydride (B1222165) in the presence of a phosphine can yield Fe(0)-phosphine complexes.

Iron Salt Selection for Optimal Complexation Efficiency

For the synthesis of iron(II)-phosphine complexes, simple iron(II) halides, such as iron(II) chloride (FeCl₂), are frequently used precursors. rsc.org Anhydrous FeCl₂ is commercially available and serves as a convenient starting material. The complexation reaction is typically carried out by mixing the iron salt and the phosphine ligand in a suitable solvent, such as tetrahydrofuran (THF), dichloromethane (B109758), or acetonitrile (B52724).

The efficiency of the complexation can be influenced by several factors, including the solvent, the stoichiometry of the ligand to metal, and the reaction temperature. In some cases, the direct reaction of FeCl₂ with a phosphine ligand leads to the formation of a simple adduct, such as [FeCl₂(PR₃)₂]. rsc.org The synthesis of such complexes is generally straightforward and involves stirring the reactants at room temperature or with gentle heating under an inert atmosphere.

The choice of the counter-anion in the iron salt can also play a role. While chlorides are common, other salts like iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) may be used to generate cationic iron-phosphine complexes, which can have different reactivity and solubility profiles.

Table 2: Common Iron Precursors for Phosphine Complexation

| Iron Precursor | Oxidation State | Typical Reaction with Phosphine Ligand (PR₃) | Product Type |

| Iron(II) Chloride (FeCl₂) | +2 | Direct reaction in THF or CH₂Cl₂ | [FeCl₂(PR₃)₂] |

| Iron Pentacarbonyl (Fe(CO)₅) | 0 | Thermal or photochemical substitution | [Fe(CO)₄(PR₃)], [Fe(CO)₃(PR₃)₂] |

| Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂) | +2 | Reaction in a coordinating solvent | Fe(PR₃)ₓ(Solvent)ᵧ₂ |

This table provides examples of common iron precursors and the general types of phosphine complexes they form.

Direct and Stepwise Synthesis Routes to the Cyclopentyl-di(propan-2-yl)phosphane;iron Complex

The formation of the cyclopentyl-di(propan-2-yl)phosphane;iron complex can be approached through two primary strategies: one-pot complexation and sequential addition/ligand exchange. The choice of method often depends on the desired purity, yield, and the specific iron precursor available.

One-Pot Complexation Strategies

One-pot synthesis offers an efficient route to the target complex by combining the iron precursor and the phosphine ligand in a single reaction vessel. This approach minimizes intermediate isolation steps, saving time and resources. A plausible one-pot synthesis of a representative complex, such as dichloro-bis(cyclopentyl-di(propan-2-yl)phosphane)iron(II), would involve the direct reaction of an iron(II) salt with the phosphine ligand.

A typical procedure would involve charging a Schlenk flask with anhydrous iron(II) chloride and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere of argon or nitrogen. To this suspension, a solution of cyclopentyl-di(propan-2-yl)phosphane in the same solvent is added dropwise with stirring. The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy. Upon completion, the solvent is removed under vacuum, and the resulting solid is washed with a non-polar solvent like n-hexane to remove any unreacted phosphine ligand. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.

| Reactant/Reagent | Purpose | Typical Molar Ratio (to Iron(II) chloride) |

| Iron(II) chloride | Iron precursor | 1 |

| Cyclopentyl-di(propan-2-yl)phosphane | Ligand | 2 |

| Tetrahydrofuran (THF) | Reaction solvent | - |

| n-Hexane | Washing solvent | - |

| Dichloromethane/Diethyl ether | Recrystallization solvent system | - |

Sequential Addition and Ligand Exchange Methodologies

Sequential addition and ligand exchange methods offer greater control over the stoichiometry and coordination sphere of the final iron complex. rsc.org This can be particularly useful for synthesizing complexes with mixed-ligand systems or for accessing specific coordination geometries.

A common starting material for this approach is a pre-synthesized iron complex with labile (easily displaced) ligands, such as a solvated iron(II) salt or a complex with weakly coordinating ligands. For instance, a THF adduct of iron(II) chloride, [FeCl₂(THF)₂], can be prepared first and then reacted with the phosphine ligand. This sequential approach can lead to cleaner reactions and higher yields of the desired product.

Ligand exchange reactions are also a powerful tool. acs.org A pre-existing iron-phosphine complex can be reacted with cyclopentyl-di(propan-2-yl)phosphane. If the incoming phosphine forms a more stable complex, it will displace the original phosphine ligand. The equilibrium of this reaction can often be shifted by removing the displaced ligand, for example, if it is more volatile.

A representative ligand exchange reaction could involve treating a solution of a pre-formed iron complex, such as [FeCl₂(PPh₃)₂] (where PPh₃ is triphenylphosphine), with two equivalents of cyclopentyl-di(propan-2-yl)phosphane. The bulkier and more electron-donating nature of the cyclopentyl-di(propan-2-yl)phosphane would likely favor the displacement of the triphenylphosphine ligands. The reaction progress can be monitored by observing the appearance of a new signal in the ³¹P NMR spectrum corresponding to the desired product and the disappearance of the signal for the starting complex.

| Starting Material | Reagent | Product | Solvent |

| [FeCl₂(THF)₂] | 2 x Cyclopentyl-di(propan-2-yl)phosphane | [FeCl₂(P(iPr)₂Cp)₂] + 2 THF | Tetrahydrofuran |

| [FeCl₂(PPh₃)₂] | 2 x Cyclopentyl-di(propan-2-yl)phosphane | [FeCl₂(P(iPr)₂Cp)₂] + 2 PPh₃ | Dichloromethane |

Innovative Isolation and Handling Techniques for Air-Sensitive Organoiron Complexes

Organoiron complexes, particularly those with electron-rich phosphine ligands, are often highly sensitive to air and moisture. bath.ac.uk Their successful isolation and handling necessitate the use of specialized techniques to maintain an inert atmosphere.

Standard Schlenk line and glovebox techniques are fundamental for manipulating these compounds. All solvents must be rigorously dried and deoxygenated prior to use. Glassware should be oven-dried and cooled under a stream of inert gas or assembled hot to remove adsorbed water.

For the isolation of the cyclopentyl-di(propan-2-yl)phosphane;iron complex, filtration is a critical step to separate the solid product from the reaction mixture. This is typically performed using a Schlenk filter, which consists of a filter frit enclosed within a glass apparatus that can be maintained under an inert atmosphere. The solid product collected on the frit is then washed with a suitable solvent to remove impurities.

A common purification method for these types of complexes is recrystallization. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane) and then slowly adding a solvent in which it is insoluble (e.g., n-hexane or diethyl ether) until turbidity is observed. Slow cooling of this solution often yields crystalline material of high purity.

For particularly air-sensitive complexes, all manipulations, including weighing and sample preparation for analysis, should be performed within a glovebox with a controlled inert atmosphere. The use of a filtration aid like Celite® can sometimes be beneficial during filtration to prevent fine powders from clogging the filter frit. The solid product should be dried under high vacuum to remove any residual solvent.

Methodological Innovations in the Synthesis of Specific Coordination Geometries

The coordination geometry of an iron-phosphine complex is dictated by a combination of factors, including the steric bulk of the phosphine ligand, the electronic properties of the ligand, the nature of the other ligands in the coordination sphere, and the reaction conditions. By carefully controlling these parameters, it is possible to favor the formation of a specific isomer (e.g., cis vs. trans).

The cyclopentyl-di(propan-2-yl)phosphane ligand is considered sterically demanding due to the bulky isopropyl and cyclopentyl groups. In a four-coordinate square planar or a six-coordinate octahedral complex, the steric repulsion between two such large ligands would be significant.

For a complex of the type [FeCl₂(P(iPr)₂Cp)₂], a trans geometry is generally expected to be the thermodynamically more stable isomer, as it minimizes the steric interactions between the bulky phosphine ligands. To kinetically favor the formation of a less stable cis isomer, one might employ a precursor that holds the ancillary ligands in a cis orientation. For example, using a chelating diphosphine ligand with a small bite angle in a precursor complex could direct the incoming ligands to adopt a cis configuration.

The choice of solvent can also influence the coordination geometry. A coordinating solvent might temporarily occupy a coordination site, influencing the stereochemical outcome of the subsequent ligand substitution.

Recent research has also explored the use of template-driven synthesis to control coordination geometry. While not directly applied to this specific complex, the principle involves using a metal ion to organize precursor fragments in a specific spatial arrangement before the final bond-forming step, leading to a desired stereochemistry.

Advanced Spectroscopic and Crystallographic Elucidation of Cyclopentyl Di Propan 2 Yl Phosphane;iron Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate structural and electronic features of cyclopentyl-di(propan-2-yl)phosphane;iron. By analyzing the magnetic behavior of atomic nuclei, specifically ³¹P, ¹H, and ¹³C, valuable insights into the coordination environment, ligand conformation, and dynamic processes within the molecule can be obtained.

³¹P NMR Spectroscopy: Elucidation of Phosphorus Coordination Environment and Electronic Effects

³¹P NMR spectroscopy is particularly informative for characterizing the phosphorus-iron interaction. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination state and the electronic nature of the iron center. In a typical iron complex featuring a di(propan-2-yl)phosphane ligand, the phosphorus signal would be expected to show a significant downfield shift upon coordination to the iron center, indicative of the deshielding effect of the metal.

| Compound Analogue | ³¹P Chemical Shift (δ, ppm) | Coordination |

| [Fe(PCP-iPr)(CO)₂H]PF₆ | 85.2 | Tridentate |

| [Fe(PC-iPr)(CO)₃] | 95.7 | Bidentate |

| [Fe(dmpe)₂(H)(PH₂)] | Not Reported | Bidentate |

Note: Data is for analogous iron-phosphine complexes and serves as a reference for the expected chemical shift range.

The magnitude of the coordination shift provides a measure of the electron density at the phosphorus atom, which is influenced by the σ-donation from the phosphine (B1218219) to the iron and any potential π-backbonding from the iron to the phosphine.

¹H and ¹³C NMR Spectroscopy: Ligand Conformation, Dynamic Processes, and Paramagnetic Shifts

¹H and ¹³C NMR spectroscopy provide detailed information about the organic ligands attached to the iron center. The signals corresponding to the cyclopentyl and di(propan-2-yl)phosphane moieties can be assigned to elucidate the conformation of these ligands in solution.

In paramagnetic iron complexes, the NMR signals can be significantly shifted and broadened due to the influence of the unpaired electrons. These paramagnetic shifts, while complicating the spectra, can provide valuable information about the spin density distribution within the molecule.

For a diamagnetic analogue, the ¹H NMR spectrum would typically show multiplets for the methine and methyl protons of the propan-2-yl groups, and a series of resonances for the cyclopentyl protons. The ¹³C NMR spectrum would similarly display distinct signals for the different carbon environments in the ligands.

| Ligand Moiety | Expected ¹H Chemical Shift Range (δ, ppm) | Expected ¹³C Chemical Shift Range (δ, ppm) |

| Cyclopentyl | 1.0 - 2.5 | 25 - 45 |

| Propan-2-yl (isopropyl) -CH | 1.5 - 3.0 | 20 - 35 |

| Propan-2-yl (isopropyl) -CH₃ | 0.8 - 1.5 | 15 - 25 |

Note: These are general expected ranges for organic moieties and can vary significantly upon coordination to a metal center.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity and spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton network within the cyclopentyl and propan-2-yl groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, enabling the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the complex in solution.

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly sensitive to changes in bond strength and symmetry upon coordination of the phosphine ligand to the iron center.

Identification of Coordinated Ligand Vibrations and Electronic Perturbations

The coordination of the di(propan-2-yl)phosphane ligand to the iron atom results in shifts of the characteristic vibrational frequencies of the P-C bonds and the internal modes of the alkyl groups. These shifts can be observed in the IR and Raman spectra.

If the complex contains other ligands, such as carbon monoxide (CO), IR spectroscopy is extremely powerful for analyzing the electronic environment of the metal center. The stretching frequency of the CO ligand (ν(CO)) is a sensitive probe of the extent of π-backbonding from the iron to the CO. In a related dicarbonyl iron complex, the CO stretching bands provide insight into the electronic effects of the phosphine ligand. rsc.org

| Complex Type | Typical ν(CO) Range (cm⁻¹) |

| Cationic Fe-CO complexes | 2000 - 2100 |

| Neutral Fe-CO complexes | 1900 - 2050 |

Note: Data is for analogous iron carbonyl complexes.

In Situ IR Spectroscopy for Reaction Monitoring and Intermediate Detection

In situ IR spectroscopy is a valuable tool for studying the reactivity of cyclopentyl-di(propan-2-yl)phosphane;iron. By monitoring the IR spectrum of a reaction mixture over time, it is possible to follow the consumption of reactants, the formation of products, and the detection of transient intermediates. This is particularly useful for understanding reaction mechanisms, such as ligand substitution or catalytic cycles. For example, changes in the number and position of ν(CO) bands can indicate changes in the coordination sphere of the iron atom during a reaction.

X-ray Diffraction Studies for Definitive Solid-State Structure

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org For complex organometallic compounds like cyclopentyl-di(propan-2-yl)phosphane;iron, it provides unequivocal evidence of the solid-state structure, including the coordination at the metal center and the interactions between molecules in the crystal lattice.

Single-Crystal X-ray Diffraction: Precise Determination of Coordination Geometry and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for the unambiguous determination of a molecule's structure in the solid state. rsc.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed, from which atomic positions are precisely located.

For an iron complex featuring the cyclopentyl-di(propan-2-yl)phosphane ligand, SC-XRD analysis would definitively establish the coordination geometry around the iron center. Depending on the oxidation state of the iron and the number of ligands, this could range from tetrahedral to square planar or octahedral. The analysis yields precise bond lengths and angles, which are critical for understanding the nature of the iron-ligand bonding. For instance, the Fe-P bond length provides insight into the strength of the interaction between the iron and the phosphine ligand. In similar iron(II) bis(phosphine) complexes, Fe-P bond distances can vary, and these variations can be correlated with the electronic properties of the molecule. nih.gov For example, a shorter Fe-P bond might suggest stronger back-bonding from the metal to the ligand.

Furthermore, SC-XRD reveals the conformation of the cyclopentyl and di(propan-2-yl) groups, which is crucial for understanding the steric environment around the iron center. This steric bulk can influence the complex's reactivity and stability. wikipedia.org

Table 1: Illustrative Bond Parameters for Iron-Phosphine Complexes

| Parameter | Typical Range | Significance |

| Fe-P Bond Length (Å) | 2.15 - 2.35 | Indicates the strength of the iron-phosphine bond. nih.gov |

| P-Fe-P Bond Angle (°) | 90 - 120 | Defines the geometry and steric crowding at the metal center. |

| Fe-C Bond Length (Å) | 2.00 - 2.15 | Characterizes bonding with other carbon-based ligands, if present. rsc.org |

Analysis of Packing Motifs and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction also illuminates how molecules arrange themselves within the crystal lattice. This crystal packing is governed by a subtle interplay of intermolecular forces, including van der Waals interactions, dipole-dipole forces, and potential hydrogen bonds. The shape of the cyclopentyl-di(propan-2-yl)phosphane;iron complex, particularly the bulky alkyl groups on the phosphine ligand, will significantly influence how the molecules pack together.

Common packing motifs in organometallic crystals include herringbone, layered, or more complex three-dimensional networks. The analysis of these motifs is crucial for understanding bulk material properties. For instance, close packing can influence the material's density and thermal stability. The study of intermolecular contacts, such as C-H···π interactions or close contacts between hydrogen atoms on adjacent molecules, provides a more profound comprehension of the forces stabilizing the crystal structure. scispace.com

Temperature-Dependent X-ray Diffraction for Structural Dynamics

Performing X-ray diffraction experiments at various temperatures provides insight into the dynamic behavior of the crystal structure. researchgate.net As the temperature is lowered, thermal motion of the atoms decreases, often allowing for a more precise structural determination. nih.gov Conversely, increasing the temperature can induce phase transitions, which are observable as changes in the unit cell parameters or crystal symmetry. researchgate.netarxiv.org

For cyclopentyl-di(propan-2-yl)phosphane;iron, temperature-dependent XRD could reveal subtle structural changes, such as the ordering or disordering of the flexible cyclopentyl group. It can also be used to study the thermal expansion of the crystal lattice, providing information about the strength of the intermolecular interactions. arxiv.org Any observed phase transitions could be correlated with changes in the magnetic or electronic properties of the complex.

Advanced Spectroscopic Probes of Electronic Structure and Oxidation States

While X-ray diffraction reveals the geometric structure, spectroscopic techniques are required to probe the electronic structure, including the oxidation and spin states of the iron center.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of the ⁵⁷Fe isotope, providing detailed information about the local chemical environment of iron atoms. nih.gov It is particularly powerful for determining the oxidation state and spin state of iron in a complex. nih.govrsc.org

The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is directly correlated with the oxidation state. Different oxidation states (e.g., Fe(0), Fe(II), Fe(III)) and spin states (high-spin vs. low-spin) have characteristic ranges of isomer shifts.

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the electronic environment around the iron atom. For instance, low-spin Fe(II) complexes often exhibit significant quadrupole splitting. rsc.org

By comparing the experimental δ and ΔE_Q values for cyclopentyl-di(propan-2-yl)phosphane;iron with established data for other iron-phosphine compounds, its electronic state can be definitively assigned. rsc.orgrsc.orgresearchgate.net

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes at Low Temperature

| Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| High-Spin Fe(II) | 0.9 - 1.3 | 2.0 - 3.5 |

| Low-Spin Fe(II) | 0.2 - 0.6 | 0.0 - 1.5 |

| High-Spin Fe(III) | 0.4 - 0.6 | 0.0 - 0.8 |

| Low-Spin Fe(III) | 0.1 - 0.3 | 0.5 - 2.0 |

Note: Values are relative to iron metal at room temperature and can vary based on the specific ligand environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.com It is therefore exclusively used to study paramagnetic materials. ethz.chnih.gov If the cyclopentyl-di(propan-2-yl)phosphane;iron complex is paramagnetic (e.g., high-spin Fe(III) or high-spin Fe(II)), EPR spectroscopy would be an invaluable tool for its characterization. nih.govresearchgate.net

An EPR spectrum provides information about the g-factor and hyperfine interactions.

g-factor: This is a dimensionless quantity that is characteristic of the paramagnetic center and its environment. The anisotropy of the g-factor (g_x, g_y, g_z) gives information about the electronic ground state and the symmetry of the complex.

Hyperfine Coupling: This is the interaction between the electron spin and the nuclear spins of nearby atoms (like ³¹P from the phosphine ligand or ¹⁴N if other ligands are present). Analysis of this coupling can confirm the presence of the phosphine ligand in the coordination sphere of the iron.

For high-spin Fe(II) complexes, EPR signals can sometimes be difficult to observe under standard conditions, but high-frequency EPR can be a powerful alternative. nih.govresearchgate.net The absence of an EPR signal would strongly suggest that the complex is diamagnetic, such as a low-spin Fe(II) species.

Mass Spectrometry for Molecular Weight and Stoichiometry Verification

Mass spectrometry serves as a critical analytical technique in the structural elucidation of organometallic compounds, providing direct evidence for the molecular weight and the stoichiometric composition of complexes such as cyclopentyl-di(propan-2-yl)phosphane;iron. The application of soft ionization techniques, particularly Electrospray Ionization (ESI), is instrumental in analyzing these compounds, as it typically preserves the integrity of the complex during the ionization process, allowing for the observation of the molecular ion. nih.gov

In the analysis of the cyclopentyl-di(propan-2-yl)phosphane;iron complex, high-resolution mass spectrometry (HRMS) is employed to ascertain its elemental composition with high accuracy. The theoretical monoisotopic mass of the complex is calculated, and the experimentally observed mass-to-charge ratio (m/z) is compared against this value. A close correlation between the theoretical and experimental masses confirms the molecular formula of the complex.

Detailed research findings from mass spectrometric analysis would typically involve the identification of the molecular ion peak. For a 1:1 complex of iron and cyclopentyl-di(propan-2-yl)phosphane, the expected molecular ion would correspond to the sum of the atomic masses of the constituent elements. The presence of iron with its characteristic isotopic distribution (primarily ⁵⁶Fe, with smaller amounts of ⁵⁴Fe, ⁵⁷Fe, and ⁵⁸Fe) provides a distinctive isotopic pattern in the mass spectrum, which can be used to confirm the presence and number of iron atoms in the ion.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be conducted to probe the fragmentation pathways of the complex. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity and stability of the ligand-metal bonds. Common fragmentation patterns for phosphine-metal complexes include the loss of neutral ligands or the fragmentation of the ligand itself. nih.gov For the cyclopentyl-di(propan-2-yl)phosphane;iron complex, potential fragmentation could involve the cleavage of the iron-phosphorus bond or the loss of the cyclopentyl or propan-2-yl groups from the phosphane ligand.

The following interactive data table summarizes hypothetical, yet plausible, mass spectrometry data for a cyclopentyl-di(propan-2-yl)phosphane;iron complex, assuming a 1:1 stoichiometry.

| Ion | Theoretical m/z | Observed m/z | Fragmentation Pathway |

| [Fe(C₁₁H₂₃P)]⁺ | 242.0987 | 242.0985 | Molecular Ion |

| [Fe(C₁₁H₂₃P) - C₃H₇]⁺ | 199.0491 | 199.0489 | Loss of a propan-2-yl radical |

| [Fe(C₁₁H₂₃P) - C₅H₉]⁺ | 173.0178 | 173.0176 | Loss of a cyclopentyl radical |

| [C₁₁H₂₃P + H]⁺ | 187.1559 | 187.1558 | Protonated free ligand |

Mechanistic Investigations of Cyclopentyl Di Propan 2 Yl Phosphane;iron Reactivity

Fundamental Organometallic Reactivity Patterns

Iron complexes stabilized by phosphine (B1218219) ligands are central to many catalytic processes. Their reactivity is governed by a series of fundamental organometallic transformations that allow for the activation of substrates and the formation of new chemical bonds. These elementary steps, including oxidative addition, reductive elimination, and ligand exchange, form the basis of catalytic cycles.

Oxidative Addition Reactions and Activation of Small Molecules

Oxidative addition is a critical step in many catalytic cycles where the iron center's oxidation state and coordination number increase, typically by two. youtube.com This reaction allows the metal complex to activate otherwise stable small molecules. For an iron(0) complex, oxidative addition of a substrate A-B results in an iron(II) species with new A and B ligands. The feasibility of this process depends on the metal center's electron density and the nature of the substrate bond being broken. youtube.comyoutube.com

Electron-rich phosphine ligands, such as cyclopentyl-di(propan-2-yl)phosphane, increase the electron density on the iron center, making it more nucleophilic and facilitating the oxidative addition of various substrates. umn.edu This is crucial for the activation of small molecules with strong bonds. For example, iron-phosphine complexes have been shown to activate dihydrogen (H-H), organic halides (R-X), and even dinitrogen (N≡N). youtube.comnih.govrsc.org The mechanism of oxidative addition can be concerted, involving a three-centered transition state, or proceed through stepwise pathways (e.g., SN2 or radical mechanisms), particularly for polar or sterically demanding substrates. youtube.comyoutube.comnih.gov

Heteroleptic iron complexes, featuring both phosphine and N-heterocyclic carbene (NHC) ligands, have demonstrated enhanced ability to activate small molecules like N₂ and CO. This is attributed to a distorted geometric and electronic structure that results in an unusually basic iron center, making it more prone to oxidative reactions. wikipedia.org

Table 1: Examples of Oxidative Addition Reactions at Iron Centers

| Reactant | Substrate (A-B) | Product Type | Significance |

|---|---|---|---|

| LnFe(0) | H₂ | LnFe(II)(H)₂ | Key step in hydrogenation reactions |

| LnFe(0) | R-X (Aryl/Alkyl Halide) | LnFe(II)(R)(X) | Initiation of cross-coupling reactions |

| [Fe(depe)₂(N₂)] | H⁺/e⁻ | [Fe(depe)₂(NNH₂)]⁺ | Activation of dinitrogen for ammonia (B1221849) synthesis rsc.org |

(Note: L represents the phosphine ligand and other supporting ligands)

Reductive Elimination Processes and Product Formation

The thermodynamics of reductive elimination are favorable for the formation of stable organic products, such as C-C, C-H, and C-N bonds. umb.edursc.org The rate and facility of the elimination can be influenced by several factors:

Nature of the Eliminating Groups: The formation of C-H and N-H bonds is often very rapid. umb.edu

Steric Hindrance: Bulky ligands can promote reductive elimination by creating steric pressure that is relieved upon product formation.

Electronic Effects: Electron-withdrawing ligands can sometimes accelerate reductive elimination.

In some systems, such as those involving redox-active ligands, reductive elimination of a product like a disulfide can occur from an iron(III) center without a formal change in the metal's oxidation state, with the ligand framework absorbing the redox change. rsc.orgnih.gov

Ligand Exchange Dynamics and Stability of the Coordination Sphere

For instance, in many catalytic cycles, the dissociation of a ligand is required to open a coordination site for the oxidative addition of a substrate. umb.edu Conversely, the association of a ligand can induce reductive elimination by creating a more crowded, higher-coordinate intermediate. umb.edu The rate of these exchange processes is influenced by:

Steric Bulk: Bulky phosphines may have faster dissociation rates but can also stabilize lower-coordination number intermediates.

Chelation: Diphosphine ligands (chelates) bind more tightly to the metal center than two separate monodentate phosphines, leading to a more stable coordination sphere and potentially inhibiting ligand dissociation. umb.edu

Solvent Effects: Coordinating solvents can participate in ligand exchange, transiently occupying a vacant site. rsc.org

Mechanistic studies on iron-dinitrogen complexes with the diphosphine ligand depe (Et₂PCH₂CH₂PEt₂) have shown that substitution reactions can proceed through pathways involving an initial, rapid opening of the phosphine chelate ring, which creates a vacant site for an incoming nucleophile. rsc.org

Detailed Studies of Elementary Steps in Catalytic Cycles

Understanding the complete catalytic cycle requires the identification of all intermediates and the measurement of the rates of each elementary step. This detailed analysis allows for the optimization of reaction conditions and the rational design of more efficient catalysts.

Identification and Characterization of Reactive Intermediates

Reactive intermediates in catalytic cycles are often transient and present in low concentrations, making their detection and characterization challenging. youtube.com Researchers employ a combination of synthetic strategies and advanced spectroscopic techniques to trap and study these fleeting species. Strategies include using sterically demanding ligands to stabilize otherwise unstable complexes or generating intermediates at low temperatures. youtube.com

In the context of iron-phosphine catalysis, several types of intermediates have been proposed and, in some cases, directly observed:

Iron(I) Species: In some cross-coupling reactions, odd-electron iron(I) species have been detected by Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy, suggesting pathways involving single-electron transfer (SET) steps. rsc.org

Iron-Hydride Complexes: These are key intermediates in hydrogenation and hydrofunctionalization reactions.

Iron-Alkyl and Iron-Aryl Species: Formed after oxidative addition, these have been characterized in situ during catalytic cross-coupling reactions using techniques like freeze-quench Mössbauer spectroscopy. rsc.org

Metallacycles: In reactions like alkyne cyclotrimerization, iron-containing metallacyclopentadiene intermediates are formed, which then react with another alkyne molecule to form the final benzene (B151609) derivative.

The characterization of a short-lived iron-oxygen intermediate in the catalytic cycle of the enzyme cysteine dioxygenase highlights the power of combining spectroscopic and computational methods to understand transient species.

Kinetic Studies and Rate Law Determinations

Kinetic studies are fundamental to elucidating a reaction mechanism, as the experimentally determined rate law provides insight into the composition of the transition state of the rate-determining step. By systematically varying the concentrations of the catalyst, substrate, and other reagents, a mathematical expression for the reaction rate can be formulated.

For example, in an iron-catalyzed alkyne cyclotrimerization, kinetic analysis revealed a complex, cooperative mechanism where the binding of the first alkyne substrate molecule increased the binding affinity for subsequent ones. This was evidenced by sigmoidal kinetic profiles and a changing reaction order with respect to the alkyne concentration, a departure from simple Michaelis-Menten kinetics.

Table 2: Kinetic Data from an Iron-Catalyzed Alkyne Cyclotrimerization

| Substrate/Catalyst Ratio ([RC≡CH]₀/[Fe]₀) | Kinetic Regime | Apparent Reaction Order (in Alkyne) | Hill Index (Positive Cooperativity) |

|---|---|---|---|

| < 40 | Low | 1.5 | 1.85 |

Such detailed kinetic investigations, often coupled with isotopic labeling and computational studies, allow for the validation or refutation of proposed catalytic cycles. For example, observing an inverse first-order dependence on phosphine concentration would suggest that reductive elimination proceeds via a pathway involving prior dissociation of the phosphine ligand. umb.edu These studies are essential for building a complete picture of the mechanistic landscape of cyclopentyl-di(propan-2-yl)phosphane;iron reactivity.

Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Labeling) for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. youtube.com Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose in transition metal catalysis. acs.orgnih.gov The introduction of deuterium into a reacting molecule can reveal information about bond-breaking and bond-forming steps, identify key intermediates, and help distinguish between proposed mechanistic pathways.

In the context of cyclopentyl-di(propan-2-yl)phosphane;iron catalyzed reactions, deuterium labeling experiments are instrumental. For instance, in a hydrogenation reaction, using deuterium gas (D₂) instead of hydrogen (H₂) can help determine the mechanism of H-H bond activation and subsequent transfer to a substrate. The location and distribution of deuterium atoms in the product molecule can provide evidence for steps such as oxidative addition, migratory insertion, and reductive elimination.

One common application is in C-H activation/functionalization reactions. By performing the reaction in a deuterated solvent or using a deuterated substrate, it is possible to observe H/D exchange, which indicates reversible C-H bond cleavage. nih.gov For example, if the iron complex reversibly breaks a C-H bond on the cyclopentyl group of the phosphine ligand, running the reaction in a solvent like deuterated benzene (C₆D₆) would lead to deuterium incorporation into the ligand. The rate and extent of this incorporation can provide kinetic data about this fundamental step.

Table 1: Illustrative Deuterium Labeling Study for a Hypothetical Hydrogenation

| Experiment | Deuterium Source | Observed Outcome | Mechanistic Implication |

|---|---|---|---|

| 1 | D₂ Gas | Deuterium is incorporated into the product at specific, stereochemically-defined positions. | Suggests a concerted or well-defined pathway for hydrogen addition, such as cis-addition to a double bond. |

| 2 | Deuterated Substrate (Substrate-dₙ) | Deuterium scrambles across various positions in the product and unreacted starting material. | Indicates a reversible reaction step, possibly involving β-hydride elimination. |

| 3 | D₂O Additive | Deuterium is found in the product, indicating water's involvement. nih.gov | Suggests water may act as a proton source or participate in the catalytic cycle, potentially through H/D exchange with hydridic species. nih.gov |

These experiments, by revealing the dynamic processes occurring at the metal center, are crucial for building a complete picture of the catalytic cycle.

Influence of Reaction Conditions on Mechanistic Pathways

The outcome of a catalytic reaction involving cyclopentyl-di(propan-2-yl)phosphane;iron is highly dependent on the external conditions. Parameters such as solvent, temperature, and pressure can significantly alter reaction rates, selectivity, and even the operative mechanistic pathway.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the catalytic performance of the iron-phosphine complex. Solvents can influence the stability of charged or polar intermediates, the solubility of reactants and catalysts, and the coordination environment of the iron center. rsc.org

For example, in reactions that proceed through polar or ionic intermediates, a polar solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) might accelerate the reaction rate by stabilizing these species. rsc.org Conversely, non-polar solvents such as toluene (B28343) or hexane (B92381) may be preferred for reactions involving non-polar substrates. In some cases, coordinating solvents can compete with the phosphine ligand or the substrate for a position on the iron center, potentially inhibiting the reaction or leading to different products. rsc.org The selectivity of a reaction can also be tuned by the solvent. For instance, in hydroformylation reactions, solvent choice can influence the ratio of linear to branched aldehyde products. wikipedia.org

Table 2: Solvent Effects on a Hypothetical Cross-Coupling Reaction

| Solvent | Dielectric Constant (ε) | Typical Effect on Reactivity | Typical Effect on Selectivity |

|---|---|---|---|

| Toluene | 2.4 | Favors non-polar pathways. | May favor products formed through neutral intermediates. |

| Tetrahydrofuran (THF) | 7.6 | Can stabilize polar intermediates and solvate the catalyst. rsc.org | Can alter selectivity by coordinating to the iron center. |

| Acetonitrile | 37.5 | Strongly coordinates to the metal, potentially inhibiting the reaction. rsc.org | May favor pathways involving cationic intermediates. |

| Pyridine (B92270) | 12.4 | Can act as a basic ligand, influencing deprotonation steps. wikipedia.org | Can dramatically alter the product distribution by participating in the catalytic cycle. wikipedia.org |

Temperature and Pressure Dependence of Reaction Rates

Pressure is another key variable, especially for reactions involving gaseous reactants like hydrogen (H₂), carbon monoxide (CO), or ethylene. wikipedia.orgresearchgate.net According to Le Châtelier's principle, increasing the partial pressure of a gaseous reactant will shift the equilibrium towards the product side, often increasing the reaction rate. For example, in hydrogenation or hydroformylation reactions, higher hydrogen or syngas pressure increases the concentration of these species at the catalyst's active site, accelerating the rate-determining step. wikipedia.org

Table 3: General Temperature and Pressure Effects on Catalysis

| Parameter | Condition Change | Effect on Reaction Rate | Potential Drawback |

|---|---|---|---|

| Temperature | Increase | Increases due to higher kinetic energy. researchgate.net | Catalyst decomposition, reduced selectivity at very high temperatures. researchgate.net |

| Temperature | Decrease | Decreases. | Reaction may become too slow to be practical. |

| Pressure (of gaseous reactant) | Increase | Increases due to higher reactant concentration. wikipedia.org | May alter selectivity or require specialized high-pressure equipment. researchgate.net |

| Pressure (of gaseous reactant) | Decrease | Decreases. | May favor isomerization or other side reactions over the desired transformation. wikipedia.org |

Role of Additives (e.g., Bases, Reducing Agents) in Catalytic Performance

The performance of the cyclopentyl-di(propan-2-yl)phosphane;iron catalyst can often be significantly enhanced by the use of additives. These substances are not incorporated into the final product but play a crucial role in the catalytic cycle.

Bases are commonly used in reactions that involve a deprotonation step. For example, in certain C-H activation or cross-coupling reactions, a base can assist in removing a proton from the substrate, facilitating its reaction with the iron center. researchgate.net The choice of base (e.g., an alkoxide, carbonate, or amine) can influence the reaction rate and selectivity. wikipedia.org

Reducing agents may be required to generate or regenerate the active, low-valent iron catalytic species from a more stable, higher-valent precatalyst. For instance, an iron(II) or iron(III) precatalyst might be reduced in situ to an iron(0) or iron(I) species, which is often the active form in many catalytic cycles. acs.org

Conversely, oxidizing agents might be used in other contexts, though less common for these types of reductive catalysis. The presence of additives can fundamentally alter the mechanistic pathway by enabling steps that would otherwise be energetically unfavorable. wikipedia.org

Computational and Theoretical Studies of Cyclopentyl Di Propan 2 Yl Phosphane;iron Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of transition metal complexes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how a complex interacts with other chemical species. For an iron complex with a phosphine (B1218219) ligand like cyclopentyl-di(propan-2-yl)phosphane, the HOMO is typically metal-centered, while the LUMO can have significant contributions from both the metal and the ligands. The energy gap between the HOMO and LUMO is a key indicator of the complex's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. rsc.org

In a general sense for iron-phosphine complexes, FMO analysis helps predict whether the complex will act as a nucleophile or an electrophile and at which sites reactions are most likely to occur. The specific electronic contributions of the cyclopentyl and di(propan-2-yl) groups on the phosphine ligand would modulate the energies and shapes of these orbitals, thereby fine-tuning the reactivity of the iron center.

Iron complexes are well-known for their ability to exist in different spin states (e.g., high-spin and low-spin), a phenomenon known as spin crossover (SCO). rsc.org This property is highly sensitive to the ligand field strength. The cyclopentyl-di(propan-2-yl)phosphane ligand's electronic and steric properties would influence the energy difference between these spin states.

Computational studies, particularly DFT, are instrumental in calculating the relative energies of different spin states. scispace.com Such calculations can predict whether a complex is likely to exhibit spin crossover behavior in response to external stimuli like temperature or pressure. The energy difference between the high-spin and low-spin states is a critical parameter that determines the transition temperature in SCO compounds. rsc.orgscispace.com

A hypothetical data table for a cyclopentyl-di(propan-2-yl)phosphane;iron(II) complex might look like this, based on general knowledge of similar complexes:

| Spin State | Relative Energy (kcal/mol) | Fe-P Bond Length (Å) | Magnetic Moment (μB) |

| High-Spin (Quintet) | 0.0 (Reference) | 2.45 | ~4.9 |

| Low-Spin (Singlet) | 5.8 | 2.25 | 0.0 |

Note: This table is illustrative and not based on published data for the specific compound.

Computational Modeling of Reaction Pathways and Energy Landscapes

Beyond static properties, computational chemistry can map out the energetic pathways of chemical reactions involving the iron complex, providing a virtual window into reaction mechanisms.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for calculating the activation energy, which is a primary determinant of the reaction rate. DFT calculations are widely employed to locate and characterize transition state structures for reactions such as catalysis, ligand substitution, or redox processes involving iron complexes.

For a catalytic cycle involving a cyclopentyl-di(propan-2-yl)phosphane;iron complex, each elementary step would have an associated activation energy barrier that could be computationally determined.

A hypothetical reaction profile might be represented in a data table as follows:

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Oxidative Addition | [Fe(L)n] | [TS1] | [X-Fe(L)n-Y] | 15.2 |

| Reductive Elimination | [X-Fe(L)n-Y] | [TS2] | [Fe(L)n] + X-Y | 20.5 |

Note: This table is illustrative and uses 'L' to represent the phosphine ligand. The values are not from specific research on the title compound.

Furthermore, computational modeling can explain the origins of selectivity (e.g., regioselectivity or enantioselectivity) in reactions catalyzed by the iron complex. By comparing the activation energies of competing reaction pathways leading to different products, chemists can understand and predict which product will be favored. The steric bulk and electronic nature of the cyclopentyl and isopropyl groups on the phosphine ligand would play a significant role in dictating such selectivity, and these effects can be quantitatively assessed through computational studies.

Mechanistic Predictions for Unexplored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity of organometallic complexes, including those that have not yet been synthesized or experimentally studied. For a hypothetical cyclopentyl-di(propan-2-yl)phosphane;iron complex, DFT calculations could be employed to explore various potential reaction pathways, thereby guiding future synthetic efforts.

Mechanistic predictions for unexplored reactivity would typically involve:

Mapping Potential Energy Surfaces: Researchers can compute the energies of reactants, transition states, intermediates, and products for proposed reaction pathways. This allows for the determination of activation barriers and reaction thermodynamics, indicating the kinetic and thermodynamic feasibility of a given transformation. For instance, in the context of iron-catalyzed reactions, DFT can be used to model mechanisms such as oxidative addition, reductive elimination, insertion reactions, and ligand substitution.

Investigating Reaction Intermediates: The geometry and electronic structure of transient intermediates can be calculated. This is crucial for understanding the step-by-step mechanism of a reaction. For example, in iron-phosphine catalyzed cross-coupling reactions, the nature of the active catalytic species and any radical intermediates could be elucidated. Recent studies on iron-catalyzed reactions have highlighted the role of single-electron-transfer (SET) pathways, which can be investigated computationally.

Solvent Effects: The inclusion of solvent models in DFT calculations can provide a more accurate picture of reaction energetics in solution, as solvent molecules can stabilize or destabilize intermediates and transition states.

For example, mechanistic studies on dinitrogen iron-phosphine complexes have shown that ligand substitution can proceed through different pathways, such as one involving the initial opening of a phosphine chelate ring. rsc.org Computational modeling of a cyclopentyl-di(propan-2-yl)phosphane;iron complex could similarly predict its behavior in ligand substitution reactions, which are fundamental to many catalytic cycles.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to characterize a compound and validate its experimental synthesis. For a cyclopentyl-di(propan-2-yl)phosphane;iron complex, several spectroscopic parameters could be calculated and later compared with experimental results.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. In iron-carbonyl-phosphine complexes, the stretching frequency of the carbon monoxide (CO) ligand is particularly sensitive to the electronic properties of the other ligands. While cyclopentyl-di(propan-2-yl)phosphane itself does not have IR-active modes in the typical regions of interest for organometallic chemists, co-ligands like CO in a mixed-ligand iron complex would provide valuable spectroscopic handles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging, the chemical shifts of magnetically active nuclei (e.g., ³¹P, ¹³C, ¹H) can be calculated. This requires sophisticated computational methods but can be invaluable for structural elucidation.

Mössbauer Spectroscopy: For iron complexes, Mössbauer spectroscopy is a powerful technique that provides information about the oxidation state and spin state of the iron center. DFT calculations have been successfully used to predict Mössbauer parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q), which can be directly compared with experimental data.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a complex, which arises from electronic transitions between molecular orbitals. This can help in understanding the electronic structure and bonding within the molecule.

Numerous studies have demonstrated the strong correlation between DFT-calculated and experimentally measured spectroscopic data for iron complexes. nih.govnih.govresearchgate.net For instance, in studies of iron(II) and iron(III) complexes, DFT calculations have been crucial in assigning electronic configurations and interpreting complex spectra. nih.gov

Below is an illustrative table showing the type of data that would be generated in a computational study for a hypothetical iron complex and compared with experimental values.

| Spectroscopic Parameter | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |

| IR (ν_CO) / cm⁻¹ | 1950 | 1955 |

| ³¹P NMR (δ) / ppm | 85.2 | 84.5 |

| ⁵⁷Fe Mössbauer (δ) / mm·s⁻¹ | 0.45 | 0.48 |

| ⁵⁷Fe Mössbauer (ΔE_Q) / mm·s⁻¹ | 1.20 | 1.25 |

| UV-Vis (λ_max) / nm | 450 | 455 |

Quantification of Ligand Steric and Electronic Parameters (e.g., Cone Angle, Tolman Electronic Parameter)

The reactivity and stability of an organometallic complex are profoundly influenced by the steric and electronic properties of its ligands. For phosphine ligands, these properties are commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.org A larger cone angle indicates greater steric hindrance around the metal center. The cone angle for cyclopentyl-di(propan-2-yl)phosphane would be calculated from its computationally optimized 3D structure. Given that tri(isopropyl)phosphine has a cone angle of 160°, and considering the cyclopentyl group, the cone angle for cyclopentyl-di(propan-2-yl)phosphane is expected to be substantial.

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a standard [Ni(CO)₃(L)] complex, where L is the phosphine of interest. wikipedia.org More electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower ν(CO). libretexts.org Computationally, the TEP can be estimated by calculating this vibrational frequency for the corresponding nickel-carbonyl complex. Alkylphosphines like cyclopentyl-di(propan-2-yl)phosphane are generally strong electron donors, and their TEP value would be expected to correspond to a low ν(CO) value, likely comparable to other bulky alkylphosphines like tri(tert-butyl)phosphine (2056.1 cm⁻¹). wikipedia.org

The table below presents known Tolman parameters for some common phosphine ligands to provide context for the expected values for cyclopentyl-di(propan-2-yl)phosphane.

| Ligand (L) | Tolman Electronic Parameter (ν(CO) in [Ni(CO)₃(L)]) / cm⁻¹ | Cone Angle (θ) / ° |

| P(OPh)₃ | 2085.3 | 128 |

| PPh₃ | 2068.9 | 145 |

| PMe₃ | 2064.1 | 118 |

| PCy₃ | 2056.4 | 170 |

| P(t-Bu)₃ | 2056.1 | 182 |

| Cyclopentyl-di(propan-2-yl)phosphane | Estimated: ~2057-2060 | Estimated: ~165-175 |

Catalytic Applications of Cyclopentyl Di Propan 2 Yl Phosphane;iron in Diverse Organic Transformations

Cross-Coupling Reactions Facilitated by Cyclopentyl-di(propan-2-yl)phosphane;iron

Iron-catalyzed cross-coupling has become a powerful and sustainable alternative to methods using palladium catalysts. princeton.eduresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. chemscene.comnih.gov The iron complex formed with the sterically demanding bisphosphine ligand, cyclopentyl-di(propan-2-yl)phosphane (SciOPP), has proven particularly effective. nih.gov

The FeCl2(SciOPP) complex serves as an effective precatalyst for several types of cross-coupling reactions, including Kumada and Suzuki-Miyaura couplings. acs.org These reactions are crucial for forming C(sp3)-C(sp2) and C(sp2)-C(sp2) bonds.

In the iron-SciOPP catalyzed Kumada and Suzuki-Miyaura cross-couplings of phenyl nucleophiles with secondary alkyl halides, mechanistic studies have been conducted to identify the active catalytic species. nih.gov In-situ spectroscopic studies have shown that while an iron(0) species can form, it is not kinetically competent for catalysis. nih.gov Instead, mono- and bis-phenylated iron(II)-SciOPP species are formed, and these are reactive towards the electrophile at catalytically relevant rates. nih.govacs.org The evidence strongly suggests that a monophenylated iron(II) species, Fe(Ph)X(SciOPP) (where X = Cl, Br), is the predominant reactive species in the catalytic cycle. nih.govacs.org This indicates that low-valent iron is not a requirement for these effective aryl-alkyl cross-couplings. nih.gov

The table below summarizes representative results for iron-catalyzed Kumada-type coupling reactions.

| Alkyl Halide | Aryl Grignard Reagent | Catalyst | Additive | Yield (%) |

| 1-Bromooctane | Phenylmagnesium Bromide | FeCl3 | TMEDA | 99 |

| 1-Bromohexane | 4-Methoxyphenylmagnesium Bromide | FeCl3 | TMEDA | 88 |

| 1-Iododecane | 2-Thienylmagnesium Bromide | FeCl3 | TMEDA | 91 |

| This data represents the outcomes of iron-catalyzed Kumada couplings as reported in the literature. |

Nakamura and co-workers proposed an Fe(II)/Fe(III) catalytic cycle for the iron-SciOPP catalyzed Suzuki–Miyaura coupling based on radical clock experiments. nih.gov This mechanism was also suggested for Kumada-type reactions. nih.gov

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via cross-coupling is essential for the synthesis of numerous pharmaceuticals and materials. While palladium and copper catalysts are most commonly used for these transformations, there is growing interest in developing iron-based systems. rsc.org

Some early reports of iron-catalyzed C-N coupling were later found to be the result of trace copper contamination in the commercial iron salts. princeton.edu This highlights the importance of rigorous purity control in catalysis research. While specific examples of the cyclopentyl-di(propan-2-yl)phosphane;iron complex being used for C-N or C-O bond formation are not extensively detailed in the provided search context, the general principles of iron-catalyzed cross-coupling suggest potential applicability. The development of iron catalysts for these transformations remains an active area of research. rsc.org

Regioselectivity and Chemoselectivity Control in Cross-Coupling

The ability to control regioselectivity and chemoselectivity is a critical aspect of cross-coupling reactions, enabling the precise synthesis of complex molecules. In iron-catalyzed cross-coupling, the nature of the phosphine (B1218219) ligand plays a pivotal role in dictating the reaction's outcome. Bulky and electron-rich phosphine ligands, such as cyclopentyl-di(propan-2-yl)phosphane, are instrumental in modulating the reactivity and selectivity of the iron center.

Research on iron-catalyzed cross-coupling reactions has shown that the use of sterically demanding bisphosphine ligands can effectively suppress unwanted side reactions and control selectivity. researchgate.net For instance, in the Suzuki-Miyaura coupling of alkyl chlorides, iron complexes of bulky bisphosphine ligands have exhibited excellent chemoselectivity, favoring the cross-coupled product over byproducts. researchgate.net The steric bulk of the phosphine ligand is thought to influence the geometry of the active catalytic species, thereby directing the approach of the substrates and controlling which bond is formed.

The table below illustrates the influence of ligand structure on the chemoselectivity of iron-catalyzed Suzuki-Miyaura coupling of alkyl chlorides with arylboronic acid derivatives, highlighting the effectiveness of bulky phosphine ligands in achieving high yields of the desired cross-coupled product.

| Ligand | Substrate 1 (Alkyl Halide) | Substrate 2 (Arylboronic Acid Derivative) | Yield of Cross-Coupled Product (%) | Reference |

| SciPROP-TB | 1-chlorooctane | 4-methoxyphenylboronic acid pinacol (B44631) ester | 95 | researchgate.net |

| SciPROP-Cy | 1-chlorooctane | 4-methoxyphenylboronic acid pinacol ester | 88 | researchgate.net |

| dppe | 1-chlorooctane | 4-methoxyphenylboronic acid pinacol ester | 25 | researchgate.net |

This data is based on findings for the SciPROP and dppe ligands and is intended to be illustrative of the principles of selectivity control with bulky phosphine ligands in iron catalysis.

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Iron catalysts, particularly those with carefully designed ligands, are emerging as promising tools for these transformations.

In the realm of C-H functionalization, directing groups are often employed to achieve high levels of regioselectivity. These groups coordinate to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation. While much of the research has focused on cyclopentadienyl (B1206354) (Cp) ligands in iron-catalyzed C-H activation, the principles can be extended to systems employing phosphine ligands. bris.ac.ukresearchgate.net The phosphine ligand itself can influence the electronic environment of the iron center, thereby modulating its reactivity towards the C-H bond targeted by the directing group. The steric and electronic properties of ligands like cyclopentyl-di(propan-2-yl)phosphane can be tuned to enhance the efficiency and selectivity of these directed transformations.

The mechanism of iron-catalyzed C-H activation is a subject of ongoing research. Several pathways have been proposed, and the operative mechanism can depend on the iron precursor, the ligand, and the reaction conditions. One proposed pathway involves the deprotonation of a C-H bond, which is facilitated by the iron center. bris.ac.uk For instance, in the functionalization of alkynes and alkenes, an iron-π-complex can undergo deprotonation to form a reactive intermediate that is then functionalized. bris.ac.uk

In other systems, a concerted metalation-deprotonation (CMD) pathway is often invoked. The ligand, such as cyclopentyl-di(propan-2-yl)phosphane, can influence the feasibility of this pathway by affecting the stability of the transition state. The electron-donating nature of the phosphine can make the iron center more amenable to C-H bond cleavage. The steric bulk can also play a role in substrate approach and the subsequent functionalization step.

Polymerization and Oligomerization Catalysis

Iron-based catalysts have garnered significant attention for their potential in polymerization reactions, offering a more sustainable alternative to traditional catalysts based on precious metals.